7-Bromo-1-benzofuran-5-carboxylic acid
Overview
Description
7-Bromo-1-benzofuran-5-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 5th position on the benzofuran ring. Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-benzofuran-5-carboxylic acid typically involves the bromination of 1-benzofuran-5-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in a suitable solvent like chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution Products: Various substituted benzofuran derivatives.
Oxidation Products: Quinones and other oxidized compounds.
Reduction Products: Alcohols and aldehydes.
Scientific Research Applications
7-Bromo-1-benzofuran-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.
Biological Studies: The compound is used in studies to understand the biological activities of benzofuran derivatives and their interactions with biological targets.
Material Science: It is used in the development of organic electronic materials and polymers due to its unique structural properties
Mechanism of Action
The mechanism of action of 7-Bromo-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby affecting cardiac function .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-2-benzofurancarboxylic acid
- 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid
- 7-Bromo-1-benzofuran-2-carboxylic acid
Uniqueness
7-Bromo-1-benzofuran-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 7th position and the carboxylic acid group at the 5th position makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
7-bromo-1-benzofuran-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGGTOQHOVHAEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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